1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine
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Overview
Description
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents such as phenylhydrazine and methyl iodide.
Coupling reactions: The final step involves coupling the pyrazole derivatives using a suitable coupling agent like formaldehyde or paraformaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylhydrazine in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl)ureas: These compounds are investigated as potent TRPV1 antagonists.
Uniqueness
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-17-9-11-21(12-10-17)27-16-20(14-25-27)13-24-18(2)23-15-26-28(19(23)3)22-7-5-4-6-8-22/h4-12,14-16,18,24H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPYQIAWNWNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CNC(C)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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